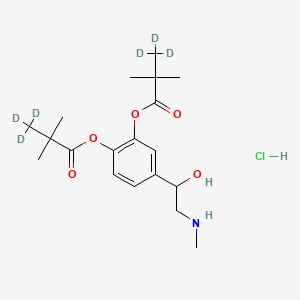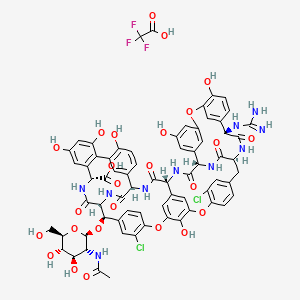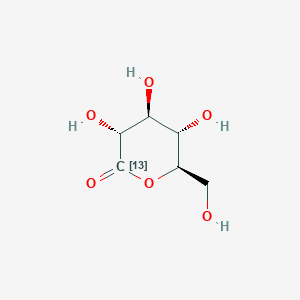
Dipivefrin-d6 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipivefrin-d6 (hydrochloride) is a deuterated form of dipivefrin hydrochloride, which is a prodrug of epinephrine. It is primarily used in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma . The deuterated form, Dipivefrin-d6, is used in scientific research to study the pharmacokinetics and metabolic pathways of dipivefrin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipivefrin hydrochloride is synthesized through the diesterification of epinephrine with pivalic acid. The process involves the following steps:
Friedel-Crafts Acylation: Catechol reacts with chloroacetyl chloride to form 3,4-dihydroxy-2’-chloroacetophenone.
Esterification: The product undergoes esterification with pivaloyl chloride to form 4-(2-chloroacetyl)-1,2-dipivaloyloxybenzene.
Nucleophilic Substitution: The ester is then reacted with N-methylbenzylamine to form 1-(3,4-dipivaloyloxyphenyl)-2-(N-benzylmethylamino)-1-ketone.
Reduction and Hydrogenation: The ketone is reduced, followed by hydrogenation to remove the benzyl group, resulting in dipivefrin
Industrial Production Methods
The industrial production of dipivefrin hydrochloride follows a similar synthetic route but is optimized for higher yield and purity. The process involves careful control of reaction conditions and purification steps to achieve a final product with a purity of 98.98% .
Analyse Chemischer Reaktionen
Types of Reactions
Dipivefrin-d6 (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: In the eye, dipivefrin is hydrolyzed by esterase enzymes to form epinephrine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions
Hydrolysis: Esterase enzymes in the eye.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products
The primary product formed from the hydrolysis of dipivefrin-d6 (hydrochloride) is epinephrine .
Wissenschaftliche Forschungsanwendungen
Dipivefrin-d6 (hydrochloride) is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of dipivefrin.
Metabolic Pathways: Investigating the metabolic pathways and biotransformation of dipivefrin in the body.
Ophthalmology: Researching its efficacy and safety in reducing intraocular pressure in glaucoma patients.
Wirkmechanismus
Dipivefrin-d6 (hydrochloride) is a prodrug that is hydrolyzed to epinephrine in the eye. The liberated epinephrine stimulates α- and β-adrenergic receptors, leading to a decrease in aqueous humor production and an increase in outflow facility. This dual action helps reduce intraocular pressure in patients with chronic open-angle glaucoma .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epinephrine: The active form of dipivefrin, used directly in some treatments.
Phenylephrine: Another adrenergic agonist used in ophthalmic solutions.
Brimonidine: An α-adrenergic agonist used to reduce intraocular pressure.
Uniqueness
Dipivefrin-d6 (hydrochloride) is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Its prodrug nature enhances its lipophilicity, improving its penetration into the anterior chamber of the eye and reducing side effects compared to direct epinephrine administration .
Eigenschaften
Molekularformel |
C19H30ClNO5 |
|---|---|
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
[4-[1-hydroxy-2-(methylamino)ethyl]-2-(3,3,3-trideuterio-2,2-dimethylpropanoyl)oxyphenyl] 3,3,3-trideuterio-2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H/i1D3,4D3; |
InChI-Schlüssel |
VKFAUCPBMAGVRG-VSHASNCGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)

![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)


![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)

